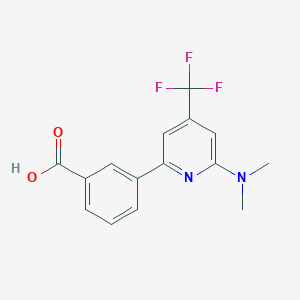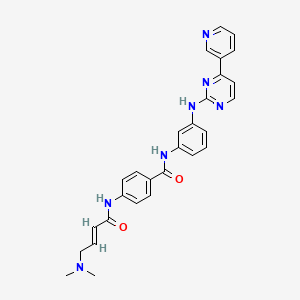
Potassium (Phthalimidomethyl)trifluoroborate
Overview
Description
Potassium (Phthalimidomethyl)trifluoroborate is a chemical compound with the molecular formula C9H6BF3KNO2. It is used primarily in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its role in various synthetic reactions and its utility in the development of new materials and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that this compound is used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The metals commonly involved in these reactions include copper, rhodium, nickel, or palladium .
Mode of Action
Potassium (Phthalimidomethyl)trifluoroborate interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide under the influence of a base and a palladium catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires the presence of a base and a palladium catalyst . Additionally, the reaction is typically carried out under controlled laboratory conditions, including specific temperature and pressure settings . The stability and efficacy of this compound can also be affected by storage conditions. It is recommended to be stored at room temperature, in a cool and dark place .
Biochemical Analysis
Biochemical Properties
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the context of proteomics and enzyme studies. This compound interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it has been observed to interact with enzymes involved in phosphorylation processes, where it can act as a competitive inhibitor, thereby modulating enzyme activity. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with the active sites of enzymes, leading to altered enzymatic functions .
Cellular Effects
The effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation, depending on the enzyme’s nature. For example, it can inhibit kinases by occupying the ATP-binding site, thereby preventing phosphorylation events. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results. Prolonged exposure to light and air can lead to gradual degradation, which may affect its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes .
Metabolic Pathways
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
Potassium ((1,3-dioxoisoindolin-2-yl)methyl)trifluoroborate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular targeting is essential for the compound’s role in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (Phthalimidomethyl)trifluoroborate typically involves the reaction of 1,3-dioxoisoindoline with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium (Phthalimidomethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Organic solvents such as THF, dichloromethane, and toluene are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major product is typically a biaryl compound .
Scientific Research Applications
Potassium (Phthalimidomethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the development of bioconjugates and labeling of biomolecules.
Industry: It is used in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
Potassium 1,3-dioxoisoindolin-2-ide: Similar in structure but lacks the trifluoroborate group.
S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate: Contains a phosphorothioate group instead of a trifluoroborate group
Uniqueness
Potassium (Phthalimidomethyl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in coupling reactions and other synthetic applications where traditional boron reagents may not be as effective .
Properties
IUPAC Name |
potassium;(1,3-dioxoisoindol-2-yl)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3NO2.K/c11-10(12,13)5-14-8(15)6-3-1-2-4-7(6)9(14)16;/h1-4H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVWKFFRDCGKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1C(=O)C2=CC=CC=C2C1=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001671-72-2 | |
| Record name | Potassium (Phthalimidomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one](/img/structure/B1456724.png)





![5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B1456732.png)

![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1456736.png)

